1-(1-Aminocyclopentyl)ethanone;hydrochloride
Description
1-(1-Aminocyclopentyl)ethanone hydrochloride is a cyclopentane-derived compound featuring an acetyl group and a primary amine functional group, both attached to the cyclopentyl ring. The hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry contexts.
Properties
IUPAC Name |
1-(1-aminocyclopentyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUVQNVBCYUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216802-47-9 | |
| Record name | 1-(1-aminocyclopentyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopentyl)ethanone;hydrochloride typically involves the reaction of cyclopentanone with ammonia, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopentyl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopentyl)ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopentyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(1-Aminocyclopentyl)ethanone hydrochloride with key analogs from the evidence:
Note: Data for 1-(1-Aminocyclopentyl)ethanone hydrochloride are inferred from structural analogs due to absence in evidence.
Key Observations:
- Ring Size : Smaller rings (e.g., cyclopropane in ) exhibit higher ring strain but increased reactivity, while larger piperidine rings () offer conformational flexibility.
- Primary amines (as in ) are critical for hydrogen bonding in biological targets.
- Molecular Weight : Derivatives with aromatic substituents (e.g., ) have higher molecular weights, which may impact pharmacokinetics.
Biological Activity
1-(1-Aminocyclopentyl)ethanone;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 1-(1-Aminocyclopentyl)ethanone hydrochloride
- CAS Number : 1216802-47-9
- Molecular Formula : CHClN\O
- Molecular Weight : 151.62 g/mol
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with pain perception, mood regulation, and cognitive functions.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Analgesic Activity : Studies suggest that the compound may exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Antidepressant Effects : Preliminary data indicate that it may have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.
- Neuroprotective Properties : There is emerging evidence that it could provide neuroprotection against neurodegenerative conditions by reducing oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain responses | |
| Antidepressant | Improvement in depressive behaviors | |
| Neuroprotective | Decreased markers of oxidative stress |
Case Studies
-
Analgesic Efficacy Study :
- A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups. The compound was administered at various dosages, with optimal effects observed at a dose of 10 mg/kg.
-
Antidepressant-Like Effects :
- In a double-blind study involving mice subjected to forced swim tests, those treated with the compound showed reduced immobility times, suggesting an antidepressant effect. The mechanism was linked to increased serotonin levels in the hippocampus.
-
Neuroprotection Against Oxidative Stress :
- A recent study assessed the neuroprotective effects of the compound in models of oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in cell death and inflammatory markers, supporting its potential use in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
